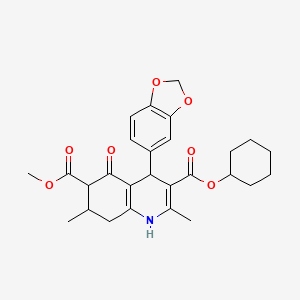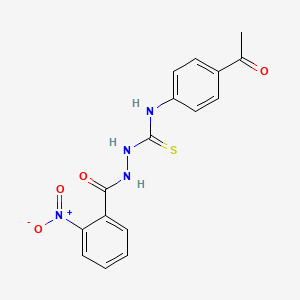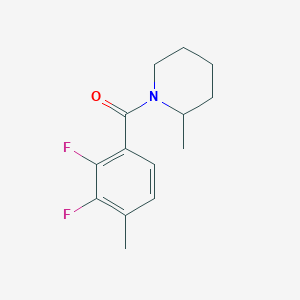![molecular formula C22H28N2O4S B4122115 1-[(4-methylphenyl)sulfonyl]-5-oxo-N-tricyclo[3.3.1.1~3,7~]dec-1-ylprolinamide](/img/structure/B4122115.png)
1-[(4-methylphenyl)sulfonyl]-5-oxo-N-tricyclo[3.3.1.1~3,7~]dec-1-ylprolinamide
Overview
Description
1-[(4-methylphenyl)sulfonyl]-5-oxo-N-tricyclo[3.3.1.1~3,7~]dec-1-ylprolinamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . This compound, in particular, features an adamantyl group, a sulfonyl group, and a prolinamide moiety, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
The synthesis of 1-[(4-methylphenyl)sulfonyl]-5-oxo-N-tricyclo[3.3.1.1~3,7~]dec-1-ylprolinamide can be achieved through several synthetic routes. One common method involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst . This method, although high-cost, provides a high yield of the desired product. Industrial production methods may involve the use of more cost-effective reagents and optimized reaction conditions to scale up the synthesis process.
Chemical Reactions Analysis
1-[(4-methylphenyl)sulfonyl]-5-oxo-N-tricyclo[3.3.1.1~3,7~]dec-1-ylprolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the compound can lead to the formation of corresponding alcohols or amines, while oxidation can yield sulfoxides or sulfones.
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]-5-oxo-N-tricyclo[3.3.1.1~3,7~]dec-1-ylprolinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, adamantane derivatives are known for their antiviral and anticancer properties, making this compound a potential candidate for drug development . Additionally, its unique structural properties make it useful in the development of nanomaterials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-5-oxo-N-tricyclo[3.3.1.1~3,7~]dec-1-ylprolinamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides stability and enhances the compound’s ability to interact with biological membranes . The sulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with cellular targets. The prolinamide moiety may contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
1-[(4-methylphenyl)sulfonyl]-5-oxo-N-tricyclo[3.3.1.1~3,7~]dec-1-ylprolinamide can be compared with other adamantane derivatives, such as 1,3-dehydroadamantane and 1-adamantanol . These compounds share similar structural features but differ in their functional groups and reactivity. For example, 1,3-dehydroadamantane is known for its high reactivity and is used as a starting material for the synthesis of various functional adamantane derivatives . In contrast, 1-adamantanol is used in the synthesis of antiviral drugs and other bioactive compounds . The unique combination of functional groups in this compound makes it a versatile compound with distinct properties and applications.
Properties
IUPAC Name |
N-(1-adamantyl)-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-14-2-4-18(5-3-14)29(27,28)24-19(6-7-20(24)25)21(26)23-22-11-15-8-16(12-22)10-17(9-15)13-22/h2-5,15-17,19H,6-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEFCIQHXUMLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


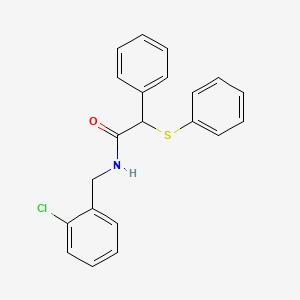
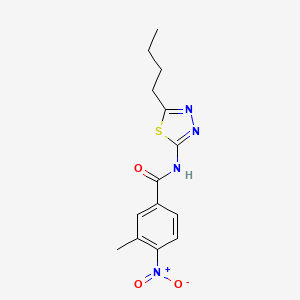
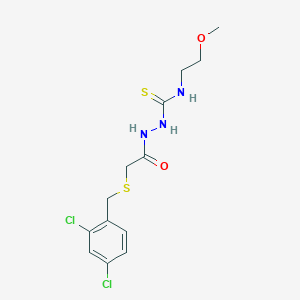
![N-(2,4-dimethoxyphenyl)-2-[phenyl(phenylthio)acetyl]hydrazinecarboxamide](/img/structure/B4122062.png)
![1-(2,4-Difluorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea](/img/structure/B4122070.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4122077.png)
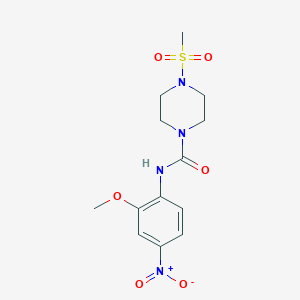
![4-[(3-chlorophenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B4122093.png)
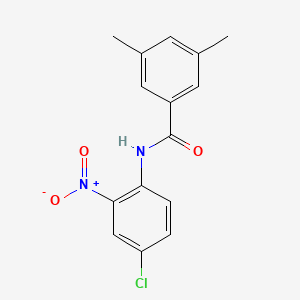
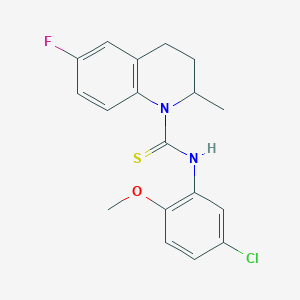
![ethyl 2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4122110.png)
